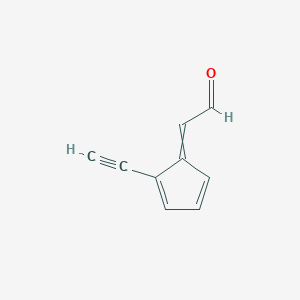![molecular formula C74H156N6O8 B13825197 2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(tetrabutylammonium) ethylenediaminetetraacetate is a complex chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of ethylenediaminetetraacetic acid (EDTA) and is often used in research and industrial applications due to its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid with tetrabutylammonium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain a product that meets stringent quality standards. The compound is often supplied as a 30% solution for ease of handling and application .
化学反应分析
Types of Reactions: Tetrakis(tetrabutylammonium) ethylenediaminetetraacetate undergoes various chemical reactions, including complexation, substitution, and redox reactions. Its ability to form stable complexes with metal ions makes it a valuable reagent in analytical chemistry and coordination chemistry.
Common Reagents and Conditions: The compound reacts with metal ions such as calcium, magnesium, and iron under mild conditions. The reactions are typically carried out in aqueous solutions, and the pH is adjusted to optimize the complexation process. Common reagents used in these reactions include metal salts and buffers to maintain the desired pH .
Major Products Formed: The major products formed from the reactions of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment, analytical chemistry, and as catalysts in chemical reactions .
科学研究应用
Tetrakis(tetrabutylammonium) ethylenediaminetetraacetate has a wide range of applications in scientific research. In chemistry, it is used as a chelating agent to sequester metal ions and prevent unwanted side reactions. In biology, it is employed in enzyme assays and as a stabilizing agent for proteins and nucleic acids. In medicine, it is used in diagnostic assays and as a component of certain pharmaceutical formulations. In industry, it is used in water treatment processes to remove heavy metals and in the production of high-purity chemicals .
作用机制
The mechanism of action of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetate moiety binds to metal ions through its carboxylate and amine groups, forming a chelate ring. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The tetrabutylammonium cations provide solubility and stability to the compound in various solvents .
相似化合物的比较
Similar Compounds: Similar compounds to tetrakis(tetrabutylammonium) ethylenediaminetetraacetate include other EDTA derivatives such as disodium ethylenediaminetetraacetate and calcium disodium ethylenediaminetetraacetate. These compounds also function as chelating agents and have similar applications in various fields .
Uniqueness: What sets tetrakis(tetrabutylammonium) ethylenediaminetetraacetate apart from other EDTA derivatives is its enhanced solubility and stability in organic solvents. This property makes it particularly useful in applications where traditional EDTA derivatives may not be suitable. Additionally, the tetrabutylammonium cations provide unique interactions with other chemical species, further expanding its range of applications .
属性
分子式 |
C74H156N6O8 |
|---|---|
分子量 |
1258.1 g/mol |
IUPAC 名称 |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium |
InChI |
InChI=1S/4C16H36N.C10H16N2O8/c4*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h4*5-16H2,1-4H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/q4*+1;/p-4 |
InChI 键 |
JPWJTVNTIDKPPQ-UHFFFAOYSA-J |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
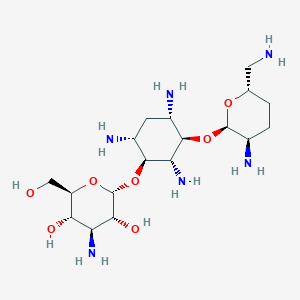
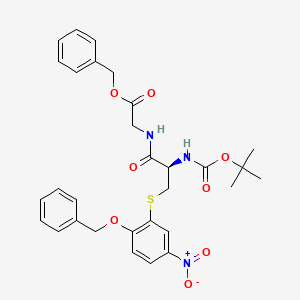



![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
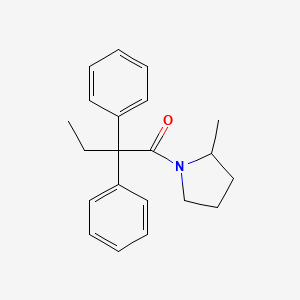
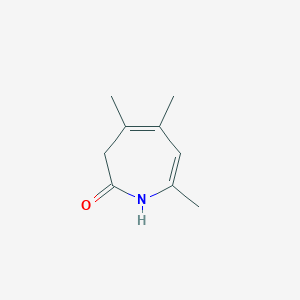
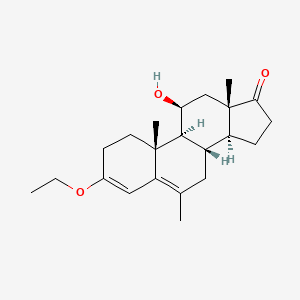
![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13825184.png)
